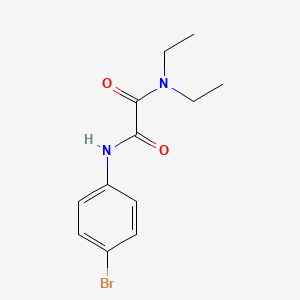

N-(4-bromophenyl)-N',N'-diethyloxamide

Description

N-(4-bromophenyl)-N',N'-diethyloxamide is an oxamide derivative characterized by a central oxamide core (CONHCO) substituted with a 4-bromophenyl group on one nitrogen and diethyl groups on the adjacent nitrogen.

Properties

IUPAC Name |

N-(4-bromophenyl)-N',N'-diethyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-3-15(4-2)12(17)11(16)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFMUIORKIPPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’,N’-diethyloxamide typically involves the reaction of 4-bromoaniline with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the oxamide linkage.

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-N’,N’-diethyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’,N’-diethyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a different functional group.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiproliferative properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cancer cell growth .

Comparison with Similar Compounds

Carboxamide Derivatives

Example: N-(4-bromophenyl)quinoline-2-carboxamide and N-(4-bromophenyl)naphthalene-2-carboxamide ()

- Core Structure: Quinoline/naphthalene carboxamide vs. oxamide.

- Key Differences: The aromatic quinoline/naphthalene systems in these compounds contrast with the oxamide’s aliphatic core. The oxamide’s dual amide groups may facilitate stronger hydrogen bonding, impacting crystallinity or receptor interactions.

- Synthesis : Microwave-assisted amidation (150°C, solvent-free or DMF) achieved high yields for carboxamides, suggesting that similar methods could apply to oxamide synthesis .

Maleimide Derivatives

Example : N-(4-bromophenyl)maleimide ()

- Core Structure : Maleimide (five-membered ring with two carbonyls) vs. oxamide.

- Biological Activity: Exhibited potent inhibition of monoacylglycerol lipase (MGL; IC50 = 4.37 μM). The bromophenyl group’s steric and electronic effects were critical, though halogen size (Br vs. Cl, I) had minimal impact on activity.

- Implications : The oxamide’s flexible structure might offer different binding kinetics compared to the rigid maleimide ring .

Urea Derivatives

Example : N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea ()

- Core Structure : Urea (NHCONH) vs. oxamide (CONHCO).

- Physical Properties: The urea derivative crystallizes in a monoclinic system (P21/n), stabilized by weak intermolecular interactions. Oxamides, with additional carbonyl groups, may exhibit distinct packing behaviors.

- Synthesis : Ureas typically form via condensation of amines with phosgene analogs, whereas oxamides may require coupling of amines with oxalyl chloride derivatives .

Pyridazinone Derivatives

Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazinone]acetamide ()

- Core Structure: Pyridazinone (six-membered heterocycle) vs. oxamide.

- Biological Activity : Acted as a Formyl Peptide Receptor 2 (FPR2) agonist, with the bromophenyl group contributing to receptor specificity. Oxamides could similarly target protein interactions but with altered pharmacodynamics due to their flexible backbone .

Comparative Data Table

Key Research Findings

- Role of Halogens : The 4-bromophenyl group consistently participates in halogen bonding (C–Br⋯N/O) and π-stacking, influencing crystal packing (e.g., ) .

- Synthetic Flexibility : Microwave and palladium-mediated methods (–7) are adaptable for synthesizing bromophenyl-substituted amides, suggesting efficient routes for oxamide derivatives .

- Biological Relevance : Bromophenyl groups enhance ligand-receptor interactions (–9), though core structure dictates specificity (e.g., FPR2 agonism vs. MGL inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.